molecular formula C9H8N2O3 B063057 Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate CAS No. 181285-04-1

Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate

Cat. No. B063057
CAS RN: 181285-04-1
M. Wt: 192.17 g/mol
InChI Key: XTDFOEWMWUJGRB-UHFFFAOYSA-N
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Description

“Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 181285-04-1 . It has a molecular weight of 192.17 . The IUPAC name for this compound is “methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate” and its InChI Code is 1S/C9H8N2O3/c1-13-9(12)8-6(10)7-5(14-8)3-2-4-11-7/h2-4H,10H2,1H3 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate” can be represented by the formula C9H8N2O3 . The InChI key for this compound is XTDFOEWMWUJGRB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate” is a solid compound . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Aminodi(hetero)arylamines

This compound is used in the synthesis of aminodi(hetero)arylamines via a palladium-catalyzed C-N Buchwald-Hartwig coupling . This process involves coupling methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with different bromonitrobenzenes, followed by reduction of the nitro groups of the coupling products to the corresponding amino compounds .

Anticancer Research

The aminodi(hetero)arylamines synthesized using this compound have been evaluated for their growth inhibitory effect on various human tumor cell lines such as MCF-7 (breast adenocarcinoma), A375-C5 (melanoma), NCI-H460 (non-small cell lung cancer), and HepG2 (hepatocellular carcinoma) .

Toxicity Evaluation

These aminodi(hetero)arylamines are also evaluated for their toxicity using non-tumor cells. This is crucial in determining the safety profile of these compounds for potential therapeutic applications .

Chlorination Reactions

Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate is used in chlorination reactions. When reacted with an aqueous solution of sodium hypochlorite and N-chlorosuccinimide, the chlorination reaction proceeds at position 2 of the furopyridine system, leading to previously unknown 3-imino-2-chlorofuro[2,3-b]pyridine-2-carboxamides .

Antidote Activity

Some of the compounds synthesized from this compound have been identified to have antidote activity against 2,4-D . This suggests potential applications in the development of antidotes for certain types of poisoning.

Anticoagulant Research

Compounds of the 3-aminofuro[2,3-b]pyridine series are being explored for the creation of new anticoagulants – inhibitors of factor X activation of blood coagulation (FXa inhibitors) . This highlights the potential of this compound in the development of new therapeutic agents for conditions related to blood coagulation.

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-9(12)8-6(10)7-5(14-8)3-2-4-11-7/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDFOEWMWUJGRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(O1)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate

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